1,10-Phenanthroline-2-carboxylic acid

Übersicht

Beschreibung

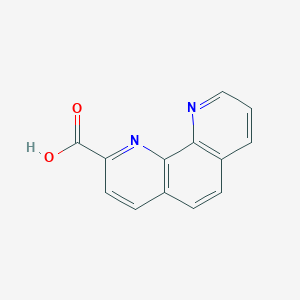

1,10-Phenanthroline-2-carboxylic acid: is an organic compound with the molecular formula C13H8N2O2 . It consists of a 1,10-phenanthroline ring system substituted with a carboxylic acid group at the 2-position. This compound is known for its role as a ligand in coordination chemistry, where it forms complexes with various metal ions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1,10-phenanthroline with bromine to form 2-bromo-1,10-phenanthroline, which is then subjected to palladium-catalyzed alkoxycarbonylation to yield the desired carboxylic acid . Another method involves the reaction of 1,10-phenanthroline with bromoacetic acid under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of palladium-catalyzed reactions is favored due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 1,10-Phenanthroline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Various substituted phenanthroline derivatives.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

1,10-Phenanthroline derivatives are widely recognized for their ability to form stable complexes with metal ions. The carboxylic acid group enhances the ligand's properties, allowing for the formation of metal-organic frameworks (MOFs).

Table 1: Metal Complexes with 1,10-Phenanthroline-2-carboxylic Acid

| Metal Ion | Complex Type | Stability Constant (log K) | Reference |

|---|---|---|---|

| Cu(II) | [Cu(phen)₂]²⁺ | 8.5 | |

| Fe(III) | [Fe(phen)(H₂O)₃]⁺ | 7.0 | |

| Zn(II) | [Zn(phen)(H₂O)₂] | 6.8 |

These complexes are utilized in various applications, including sensors and catalysis.

Catalysis

The compound has been employed as a catalyst in various organic reactions due to its ability to stabilize transition states. Notably, it has been used in glycosylation reactions.

Case Study: Glycosylation Reactions

In a study investigating the use of 2,9-dibutyl-1,10-phenanthroline as a nucleophilic catalyst for glycosylation, it was found that:

- The reaction achieved an α-selectivity of up to 20:1.

- The yield was approximately 85% under optimized conditions (MTBE/DCE at 50 °C for 18 hours) .

This demonstrates the effectiveness of phenanthroline derivatives in promoting selective reactions.

Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives of this compound has been explored extensively. These derivatives exhibit enhanced properties suitable for specific applications.

Table 2: Synthesis Methods for Derivatives

These synthetic routes allow for the development of new materials with tailored properties.

Applications in Materials Science

The incorporation of 1,10-phenanthroline derivatives into polymeric materials has shown promise in enhancing their mechanical and thermal properties. The carboxylic acid functionality allows for better interaction with polymer matrices.

Case Study: Polymer Blends

Research indicates that blending polyvinyl chloride (PVC) with phenanthroline derivatives improves thermal stability and mechanical strength. The addition of these compounds can increase the glass transition temperature by approximately 15 °C compared to pure PVC blends .

Biological Applications

Recent studies have suggested potential biological applications for 1,10-phenanthroline derivatives as well. Their interaction with biomolecules and metal ions could lead to novel therapeutic agents.

Example: Antioxidant Activity

Research has shown that certain phenanthroline derivatives exhibit antioxidant properties by scavenging free radicals effectively. This suggests potential applications in pharmaceuticals and nutraceuticals aimed at oxidative stress mitigation .

Wirkmechanismus

The mechanism of action of 1,10-phenanthroline-2-carboxylic acid primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic and redox reactions, depending on the metal ion and the reaction conditions . The compound’s ability to form such complexes makes it valuable in both research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

1,10-Phenanthroline: Lacks the carboxylic acid group, making it less versatile in forming certain complexes.

2,9-Dicarboxy-1,10-phenanthroline: Contains two carboxylic acid groups, offering different coordination properties.

2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different electronic characteristics.

Uniqueness: 1,10-Phenanthroline-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its ability to form stable complexes with a variety of metal ions. This functional group also allows for further chemical modifications, making it a versatile ligand in coordination chemistry .

Biologische Aktivität

1,10-Phenanthroline-2-carboxylic acid is a derivative of 1,10-phenanthroline, a well-known bidentate ligand with significant biological activity. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemistry, due to its ability to form stable complexes with metal ions and exhibit antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, including hydrolysis of ester or nitrile derivatives and oxidation of methyl groups. For instance, one method involves the oxidation of 2,9-dimethyl-1,10-phenanthroline using sodium chlorite under mild conditions, yielding the carboxylic acid with a moderate yield of approximately 58% .

Antimicrobial Properties

This compound and its metal complexes have demonstrated notable antimicrobial activity . A study found that complexes formed with copper(II) exhibited good to moderate antifungal activity against Candida species. Specifically, the copper(II) complexes containing 1,10-phenanthroline were significantly more effective than those with non-chelating phenanthroline ligands .

Anticancer Activity

Research has indicated that certain metal complexes of 1,10-phenanthroline derivatives possess anticancer properties. In vitro studies have shown that these complexes can inhibit the growth of various human cancer cell lines. For example, several copper(II) complexes synthesized during investigations demonstrated significant cytotoxic effects against cancer cells .

Antimalarial Activity

Recent findings also suggest that this compound derivatives may exhibit antimalarial activity . Complexes incorporating this ligand have been evaluated for their efficacy against malaria parasites, showing promising results in preliminary assays .

Case Studies and Research Findings

The biological activities of this compound are largely attributed to its ability to chelate metal ions. This chelation can disrupt essential biological processes in microorganisms and cancer cells by interfering with DNA replication and enzyme function. The rigid structure of the phenanthroline core allows for effective interaction with various biological targets .

Eigenschaften

IUPAC Name |

1,10-phenanthroline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13(17)10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAHTDBOMUECCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172303 | |

| Record name | 1,10-Phenanthroline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891-17-4 | |

| Record name | 1,10-Phenanthroline-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1891-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-PHENANTHROLINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N269GEQ2TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,10-Phenanthroline-2-carboxylic acid interact with metal ions and what are the structural implications?

A: this compound (Hphenca) acts as a bidentate ligand, coordinating to metal ions through both the nitrogen atoms of the phenanthroline moiety and the carboxylate group. This often results in the formation of stable chelate complexes. [] For instance, Hphenca reacts with manganese (II) to form [Mn(phenca)2]·(H2O)2, a complex where two phenca ligands coordinate to a single manganese ion. [] The structural diversity of these complexes is further influenced by the coordination geometry preferred by the metal ion and the potential for intermolecular interactions such as hydrogen bonding and π-π stacking. []

- Reference: [] Synthesis, Structures and Properties of Cu(II) and Mn(II) Complexes with this compound and 2,2’-Bipyridine Ligands: https://www.semanticscholar.org/paper/ecffee8c6de1c6dac3b909b6eb2bec7993ce21f3

Q2: What are the applications of metal complexes containing this compound?

A: Metal complexes incorporating this compound are being explored for various applications. For example, these complexes have shown potential in ion exchange processes. [] This is attributed to the presence of charged species and the ability of the complexes to accommodate guest molecules within their structures. Further research is ongoing to explore their potential in areas like catalysis and material science.

- Reference: [] Synthesis, Structures and Properties of Cu(II) and Mn(II) Complexes with this compound and 2,2’-Bipyridine Ligands: https://www.semanticscholar.org/paper/ecffee8c6dac3b909b6eb2bec7993ce21f3

Q3: Are there any known examples of this compound being used to synthesize complexes with metals other than copper and manganese?

A: Yes, besides copper and manganese, this compound has been successfully used to synthesize complexes with cadmium. [] This demonstrates its versatility as a ligand for different metal centers, opening possibilities for diverse structural motifs and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.